Butylcyclohexane

描述

Contextualization of Butylcyclohexane within Cycloalkane Chemistry

This compound is a saturated cyclic hydrocarbon with the chemical formula C₁₀H₂₀. chemeo.comnih.gov As a member of the cycloalkane family, its chemical behavior is largely defined by the cyclohexane (B81311) ring, which is known for its non-planar "chair" and "boat" conformations. The presence of the n-butyl substituent introduces additional complexity to its conformational analysis and influences its physical and chemical properties.

Significance of this compound as a Model Compound in Organic Chemistry Research

The study of substituted cyclohexanes is a cornerstone of stereochemistry, and this compound serves as an important model compound. While the tert-butyl isomer is famously used to "lock" the cyclohexane ring into a specific chair conformation due to the high energetic cost of placing the bulky tert-butyl group in an axial position, n-butylcyclohexane provides a more flexible yet still informative model. It allows researchers to study the more subtle interplay of steric and electronic effects of a less-branched alkyl group on the conformational equilibrium of the cyclohexane ring. This makes it a valuable tool for understanding fundamental principles of molecular structure and reactivity.

Historical Overview of Key Research Milestones for this compound

The scientific understanding of this compound is intrinsically linked to the historical development of conformational analysis. Key milestones include:

1890: Hermann Sachse first proposed that the cyclohexane ring is not planar, suggesting the existence of "chair" and "boat" conformations and the concepts of axial and equatorial positions. ic.ac.uk

1918: Ernst Mohr's analysis of the crystal structure of diamond provided experimental evidence for Sachse's chair conformation. ic.ac.uk

1950: Derek Barton's seminal work on the conformational analysis of steroids solidified the importance of understanding the three-dimensional structure of molecules, for which he was awarded the Nobel Prize in Chemistry in 1969. ic.ac.uk This work laid the foundation for studying the conformational preferences of substituted cyclohexanes like this compound.

While specific early synthesis and isolation dates for this compound are not prominently documented, its study has been a part of the broader investigation of cycloalkanes and their derivatives that followed these foundational discoveries.

Scope and Objectives of Academic Inquiry into this compound

Academic research into this compound primarily focuses on several key areas:

Conformational Analysis: Investigating the equilibrium between the chair conformations where the butyl group is in the axial versus the equatorial position. This helps in quantifying the energetic preferences of alkyl substituents.

Thermodynamic Properties: Accurately measuring and calculating its thermodynamic data, such as enthalpy of formation and heat capacity, which are crucial for chemical engineering applications and for understanding its stability.

Combustion Chemistry: Utilizing this compound as a key component in surrogate mixtures for jet and diesel fuels. osti.govresearchgate.net Research in this area aims to understand its ignition behavior, flame propagation, and the formation of pollutants under various conditions. This knowledge is vital for the development of more efficient and cleaner combustion engines. osti.govresearchgate.netchalmers.se

Reaction Mechanisms: Using this compound as a substrate to study the mechanisms of various organic reactions, such as free-radical halogenation and oxidation. doubtnut.com The well-defined structure of the cyclohexane ring allows for a clearer understanding of the stereochemical outcomes of these reactions.

Structure

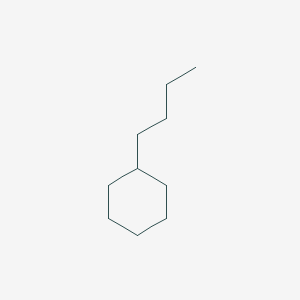

2D Structure

3D Structure

属性

IUPAC Name |

butylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-2-3-7-10-8-5-4-6-9-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBJHURWWWLEQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061876 | |

| Record name | Butylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [CHEMINFO] | |

| Record name | Cyclohexane, butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8338 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butylcyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

180.90 °C. @ 760.00 mm Hg | |

| Record name | Butylcyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

1.31 [mmHg] | |

| Record name | Butylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8338 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1678-93-9 | |

| Record name | Butylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1678-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYLCYCLOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butylcyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-74.7 °C | |

| Record name | Butylcyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical and Physical Properties of Butylcyclohexane

The chemical and physical properties of n-butylcyclohexane have been extensively studied and are well-documented in various chemical databases.

Table 1: Physical and Chemical Properties of n-Butylcyclohexane

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀ |

| Molecular Weight | 140.27 g/mol |

| CAS Number | 1678-93-9 |

| Boiling Point | 180.9 °C |

| Melting Point | -75 °C |

| Density | 0.818 g/mL at 25 °C |

| Refractive Index | 1.441 at 20 °C |

Data sourced from various chemical suppliers and databases.

Conformational Analysis and Stereochemistry of Butylcyclohexane Systems

Experimental and Computational Studies of Conformational Equilibria

The conformational landscape of butylcyclohexane is dominated by the equilibrium between different spatial arrangements of the cyclohexane (B81311) ring. Both experimental techniques and computational modeling have been employed to quantify the energies and populations of these conformers. The tert-butyl group, in particular, is a powerful tool in conformational analysis because its significant steric bulk dramatically influences the conformational equilibrium.

The cyclohexane ring primarily adopts two key conformations: the chair and the boat. The chair conformation is generally the most stable, as it minimizes both angle strain and torsional strain, with all carbon-hydrogen bonds on adjacent carbons being staggered. The boat conformation is less stable due to torsional strain from eclipsing hydrogen atoms and steric hindrance between the "flagpole" hydrogens.

A more stable, non-chair conformation is the twist-boat (or skew-boat), which is formed by slightly twisting the boat conformation. wikipedia.org This twist relieves some of the torsional and steric strain present in the pure boat form, making the twist-boat an energy minimum, albeit higher in energy than the chair. wikipedia.org

In monosubstituted cyclohexanes like tert-butylcyclohexane (B1196954), the chair conformation with the bulky tert-butyl group in the more spacious equatorial position is overwhelmingly preferred. fiveable.me However, in certain disubstituted systems, the twist-boat conformation can become surprisingly favorable. For cis-1,4-di-tert-butylcyclohexane, the molecule adopts a twist-boat conformation as its most stable form. acs.orgupenn.eduupenn.edu In a chair conformation, one of the two large tert-butyl groups would be forced into a sterically hindered axial position. youtube.com By adopting a twist-boat conformation, the molecule can place both bulky groups in positions that resemble the more favorable equatorial arrangement, minimizing severe steric clashes, even though the ring itself is in a higher energy state than a standard chair. upenn.eduyoutube.com The energy difference is slight, but at low temperatures, the twist-boat is more stable by about 0.47 kJ/mol. wikipedia.org

Relative Energy of Cyclohexane Conformations

| Conformation | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Chair | 0 | Most Stable |

| Twist-Boat | 5.5 | Less Stable |

| Boat | 6.9 | Less Stable |

| Half-Chair | 10.8 | Least Stable (Transition State) |

Note: These are general values for cyclohexane; substitutions can alter the relative energies.

The preference for a substituent to occupy the equatorial position can be quantified by its conformational free energy, also known as the A-value. This value is related to the enthalpy (ΔH°) and entropy (ΔS°) differences between the axial and equatorial conformers. Enthalpy reflects the change in steric strain, while entropy relates to the rotational freedom and the number of accessible microstates.

Experimental studies, often conducted at low temperatures using NMR spectroscopy, have determined these thermodynamic parameters for various alkyl groups. For the tert-butyl group, the axial conformer experiences significant 1,3-diaxial interactions, where the substituent sterically interferes with the axial hydrogens on the same side of the ring. fiveable.me This leads to a large, positive conformational enthalpy, strongly disfavoring the axial position. For instance, the equatorial conformer of t-butylcyclohexane is more stable than the axial conformer by about 21 kJ/mol (approximately 5 kcal/mol). pressbooks.publibretexts.org

In contrast, studies of methyl-, ethyl-, and isopropylcyclohexane (B1216832) show that while the equatorial position is always favored, the enthalpic penalty for being axial is less severe than for the tert-butyl group. nih.govacs.org Interestingly, the conformational entropy also plays a role. For groups like isopropyl, the entropy difference is more significant, reflecting a greater loss of rotational freedom in the constrained axial position compared to the equatorial one. nih.govacs.org

Conformational Thermodynamic Data for Alkylcyclohexanes

| Substituent | ΔH° (kcal/mol) | ΔS° (eu, cal/mol·K) | -ΔG° (A-value, kcal/mol) |

|---|---|---|---|

| Methyl | 1.76 ± 0.10 | 0.2 ± 0.2 | ~1.7 |

| Ethyl | 1.54 ± 0.12 | 1.3 ± 0.8 | ~1.75 |

| Isopropyl | 1.40 ± 0.15 | 3.5 ± 0.9 | ~2.1 |

| tert-Butyl | ~5.0 | ~0 | ~5.0 |

Data sourced from experimental studies. libretexts.orgnih.govacs.org

The size and shape of an alkyl substituent have a profound effect on the conformational equilibrium of the cyclohexane ring. The guiding principle is the minimization of steric strain, primarily from 1,3-diaxial interactions. libretexts.org Substituents will preferentially occupy the equatorial position to avoid this strain. libretexts.org

The effect is cumulative. In disubstituted cyclohexanes, the most stable conformer will be the one that places the maximum number of substituents, particularly the largest ones, in equatorial positions. pressbooks.pub The tert-butyl group is considered a "conformationally locking" group. Its steric requirement is so large that it will almost exclusively occupy the equatorial position, effectively preventing the ring from flipping to the conformer where it would be axial. pressbooks.publibretexts.org This property makes tert-butylcyclohexane and its derivatives invaluable models for studying the behavior of other substituents, as the ring's conformation is essentially fixed.

Computational studies have also shown that the presence of a bulky axial substituent can lead to a slight flattening of the cyclohexane ring in that region as the molecule attempts to minimize the unfavorable steric interactions. nih.gov

The alkyl group attached to the cyclohexane ring is not static but can rotate about the carbon-carbon single bond connecting it to the ring. The energy barrier to this rotation is influenced by the steric environment. For an equatorial tert-butyl group, rotation is relatively free.

However, for an axial alkyl group, rotation can be more hindered due to interactions with the syn-axial hydrogens. This is particularly relevant for understanding the nuances of steric strain. For an axial methyl group, the interaction with the axial hydrogens resembles the gauche interaction in butane. libretexts.org As the size of the alkyl group increases from methyl to ethyl to isopropyl, the potential for steric clashes during rotation in the axial position also increases, contributing to the greater preference for the equatorial position. Ab initio molecular orbital theory suggests that barriers to rotation about the C-C bond in substituted ethyl radicals are considerably smaller than in the corresponding cations. rsc.org

Stereochemical Determination Techniques

Determining the precise three-dimensional structure and conformational preferences of this compound systems relies on advanced analytical methods capable of distinguishing between stereoisomers and rapidly interconverting conformers.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used tool for the conformational analysis of cyclohexane derivatives. wikipedia.org At room temperature, the chair-to-chair ring flip is so rapid that NMR provides an averaged spectrum, showing a single signal for a given set of protons or carbons. wikipedia.orgmasterorganicchemistry.com

However, by lowering the temperature, this interconversion can be slowed down on the NMR timescale. This technique, known as dynamic NMR (DNMR), allows for the "freezing out" of individual conformers. acs.orgwikipedia.org Below a certain temperature (the coalescence temperature), separate signals for the axial and equatorial conformers can be observed and integrated. scielo.org.mx The ratio of these integrals provides the equilibrium constant (K) for the conformational equilibrium, which can then be used to calculate the free energy difference (ΔG°). By performing these measurements at various temperatures, the enthalpy (ΔH°) and entropy (ΔS°) contributions can be determined. acs.org

Other spectroscopic methods also contribute to stereochemical analysis:

Infrared (IR) Spectroscopy : The vibrational frequencies of C-H and other bonds can be sensitive to the conformational environment. Differences in the IR spectra at various temperatures have been used to confirm the existence of multiple conformers, such as the chair and twist-boat mixture for trans-1,3-di-tert-butylcyclohexane. acs.org

Mass Spectrometry (MS) : While not a primary tool for conformational analysis, MS is crucial for determining the connectivity and molecular weight of isomers. longdom.orgwiley.com

These advanced methods provide the detailed experimental data necessary to validate and refine computational models, leading to a comprehensive understanding of the stereochemistry of this compound systems. wiley.com

Steric Effects and Their Influence on Reactivity and Interactions

The conformational rigidity imparted by the bulky tert-butyl group in this compound systems provides a valuable framework for studying the influence of steric effects on chemical reactivity and intermolecular interactions. By "locking" the cyclohexane ring into a preferred chair conformation where the tert-butyl group occupies an equatorial position to minimize steric strain, the reactivity of other substituents in fixed axial or equatorial positions can be systematically investigated.

The spatial arrangement of functional groups, dictated by the cis or trans relationship with the butyl group, has a profound impact on reaction rates and mechanisms. This is primarily due to steric hindrance, which can either impede or, in some cases, accelerate a chemical reaction.

Influence on Reactivity:

The orientation of a reacting group, whether axial or equatorial, significantly affects its accessibility to reagents and the stability of the transition state.

Steric Hindrance in Substitution and Saponification Reactions: In reactions where a nucleophile attacks a substituent on the cyclohexane ring, an equatorial group is generally more accessible than an axial one. The axial position is shielded by the two other axial hydrogens on the same side of the ring (1,3-diaxial interactions). This steric hindrance raises the energy of the transition state for the attack on an axial group, thus slowing down the reaction.

For instance, the saponification of esters of 4-tert-butylcyclohexanol (B146172) demonstrates this principle. The trans isomer, with the ester group in the more accessible equatorial position, reacts faster than the cis isomer, where the ester group is in the sterically hindered axial position. A study on the saponification of ethyl 4-tert-butylcyclohexanecarboxylates found that the trans isomer (equatorial ester) reacts approximately 20 times faster than the cis isomer (axial ester). Similarly, for 4-tert-butylcyclohexyl acetates, the rate of saponification is significantly higher for the trans isomer.

Control of Elimination Reactions: The stereochemistry of this compound derivatives plays a crucial role in E2 elimination reactions, which require a specific anti-periplanar arrangement of the leaving group and a β-hydrogen. In 1-halo-4-tert-butylcyclohexane systems, the bulky tert-butyl group is strongly biased towards the equatorial position.

In cis-1-bromo-4-tert-butylcyclohexane, the bromine atom is forced into the axial position. This arrangement allows for an ideal anti-periplanar relationship with the axial β-hydrogens, facilitating a rapid E2 elimination. Conversely, in the trans isomer, the bromine is in the equatorial position. For an E2 reaction to occur, the ring would have to distort to a higher-energy conformation to achieve the necessary anti-periplanar alignment, or the reaction would have to proceed through a much less favorable syn-elimination pathway. As a result, the cis isomer of 1-tert-butyl-4-chlorocyclohexane (B3054821) undergoes E2 elimination approximately 500 times faster than the trans isomer. brainly.com

Solvolysis Reactions: The rates of solvolysis of butylcyclohexyl derivatives, such as tosylates, are also highly dependent on the stereochemistry of the leaving group. The reaction of (axial) cis-4-t-butylcyclohexyl tosylate is significantly influenced by neighboring groups. For example, an equatorial 2-methyl group can accelerate the ethanolysis rate by a factor of 9.5, while an axial 2-methyl group slightly reduces the rate. rsc.org The solvolysis of the (equatorial) trans-4-t-butylcyclohexyl tosylate is accelerated by a factor of 30 by an axial 2-methyl group. rsc.org These effects are attributed to a combination of steric and participating group effects that stabilize the transition state.

Influence on Intermolecular Interactions:

The conformation of the this compound ring also influences its non-covalent interactions with other molecules. The exposed or hindered nature of functional groups due to their axial or equatorial positions affects properties like hydrogen bonding and van der Waals forces.

While detailed quantitative data on the direct influence of the butyl group's stereochemistry on intermolecular interaction energies is less commonly reported in introductory literature, the principles of steric accessibility apply. An equatorial functional group capable of hydrogen bonding, for example, would be more available to interact with solvent molecules or other solutes compared to a sterically shielded axial group. This can influence physical properties such as solubility and chromatographic behavior.

The following tables summarize some of the research findings on the steric effects of the butyl group on reactivity.

Table 1: Relative Reaction Rates of this compound Derivatives

| Reaction | Substrate (cis vs. trans) | Relative Rate (k_cis / k_trans) | Favored Isomer | Reference |

|---|---|---|---|---|

| E2 Elimination | 1-tert-butyl-4-chlorocyclohexane | ~500 | cis | brainly.com |

| Oxidation (with CrO₃) | 4-tert-butylcyclohexanol | > 1 | cis | |

| Saponification | Ethyl 4-tert-butylcyclohexanecarboxylate | ~0.05 | trans | |

| Saponification | 4-tert-butylcyclohexyl acetate | < 1 | trans | |

| Ethanolysis of Tosylate | 4-t-butylcyclohexyl tosylate with equatorial 2-methyl group | ~0.1 | trans | rsc.org |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| cis-4-tert-Butylcyclohexanol |

| trans-4-tert-Butylcyclohexanol |

| cis-1-Bromo-4-tert-butylcyclohexane |

| trans-1-Bromo-4-tert-butylcyclohexane |

| cis-1-tert-Butyl-4-chlorocyclohexane |

| trans-1-tert-Butyl-4-chlorocyclohexane |

| Ethyl cis-4-tert-butylcyclohexanecarboxylate |

| Ethyl trans-4-tert-butylcyclohexanecarboxylate |

| cis-4-tert-Butylcyclohexyl acetate |

| trans-4-tert-Butylcyclohexyl acetate |

| cis-4-t-Butylcyclohexyl tosylate |

Advanced Spectroscopic and Analytical Characterization of Butylcyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of butylcyclohexane, providing precise information about the chemical environment of each proton and carbon atom.

The ¹H and ¹³C NMR spectra of this compound are characterized by distinct signals corresponding to the butyl substituent and the cyclohexane (B81311) ring. In the ¹H NMR spectrum, the protons of the cyclohexane ring typically appear as a complex series of multiplets due to extensive spin-spin coupling. The chemical shifts for the butyl group protons are more distinct. chemicalbook.com Similarly, the ¹³C NMR spectrum shows resolved signals for the four unique carbons of the butyl chain and the carbons of the cyclohexane ring. chemicalbook.com

The exact chemical shifts (δ) are influenced by the solvent and the specific isomer (e.g., n-butyl, isobutyl, sec-butyl, tert-butyl). For n-butylcyclohexane in CDCl₃, the observed chemical shifts are detailed below. chemicalbook.com

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for n-Butylcyclohexane in CDCl₃

You can filter the table by nucleus type (¹H or ¹³C) to view the respective chemical shift data.

| Nucleus | Position/Assignment | Chemical Shift (ppm) |

| ¹H | Cyclohexane Ring (CH & CH₂) | 1.64 - 1.74 |

| ¹H | Cyclohexane Ring (CH₂) | 1.13 - 1.33 |

| ¹H | Butyl Chain (-CH₂-) | 1.13 |

| ¹H | Butyl Chain (-CH₃) | 0.87 - 0.88 |

| ¹³C | Cyclohexane Ring (C1) | 37.80 |

| ¹³C | Butyl Chain (α-CH₂) | 37.36 |

| ¹³C | Cyclohexane Ring (C2, C6) | 33.59 |

| ¹³C | Butyl Chain (β-CH₂) | 29.26 |

| ¹³C | Cyclohexane Ring (C3, C5) | 26.90 |

| ¹³C | Cyclohexane Ring (C4) | 26.59 |

| ¹³C | Butyl Chain (γ-CH₂) | 23.13 |

| ¹³C | Butyl Chain (δ-CH₃) | 14.18 |

Data sourced from ChemicalBook. chemicalbook.com

Spin-spin coupling provides further structural information. The coupling constant (J), measured in Hertz (Hz), is independent of the spectrometer's magnetic field strength. libretexts.org For protons on a cyclohexane ring, typical three-bond (vicinal) coupling constants (³JHH) are in the range of 6-8 Hz. libretexts.org These values are crucial for determining the relative orientation (axial or equatorial) of the protons.

Dynamic NMR (DNMR) is a powerful technique used to study the kinetics of processes that interchange the chemical environments of nuclei, such as the conformational dynamics of the cyclohexane ring. wikipedia.org For substituted cyclohexanes, the most significant dynamic process is the ring inversion between two chair conformations.

In the case of cis-1,4-di-tert-butylcyclohexane, a derivative used to model conformational behavior, low-temperature ¹³C NMR spectroscopy allows for the direct observation of distinct signals for both the chair and the less stable twist-boat conformations. acs.orgresearchgate.netnih.gov At room temperature, the ring inversion is rapid on the NMR timescale, resulting in averaged signals. wikipedia.org However, as the temperature is lowered, the rate of interconversion decreases. At a sufficiently low temperature (e.g., -148.1 °C), the exchange becomes slow enough to resolve separate peaks for each conformer. nih.gov

From these temperature-dependent spectra, the free-energy barriers for the interconversion between the major and minor conformations can be calculated. nih.gov For cis-1,4-di-tert-butylcyclohexane, these barriers were determined to be 6.83 and 6.35 kcal/mol. nih.gov DNMR studies can also reveal the slowing of other dynamic processes, such as the rotation of bulky substituent groups like the tert-butyl group. acs.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an essential tool for the analysis of volatile and semi-volatile compounds like this compound and its derivatives.

A significant application of GC-MS is the trace-level detection of perfluorinated compounds (PFCs), which have been investigated for potential misuse due to their oxygen-carrying capabilities. researchgate.net A highly sensitive method using headspace-gas chromatography-tandem mass spectrometry (HS-GC-MS/MS) has been developed for the measurement of F-tert-butylcyclohexane in blood. researchgate.net

This technique allows for detection at levels far below what would be required for a biological effect, making it suitable for doping control analysis. researchgate.net The method demonstrated excellent sensitivity with a limit of detection (LOD) of 1.2 µg/mL and a limit of quantification (LOQ) of 12 µg/mL for F-tert-butylcyclohexane in blood. researchgate.net The use of tandem mass spectrometry (MS/MS) enhances selectivity and reduces background interference, which is crucial for analyzing complex biological matrices. researchgate.netnih.gov Such methods are vital for identifying a PFC misuse hours or even days after administration. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups and vibrational modes within a molecule. The FTIR spectrum of this compound provides a characteristic fingerprint based on the absorption of infrared radiation. thermofisher.comspectrabase.com

The spectrum is dominated by strong absorption bands corresponding to C-H bond vibrations. Key features for a saturated hydrocarbon like this compound include:

C-H Stretching: Strong, sharp peaks in the 2850-2960 cm⁻¹ region. These arise from the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups in both the butyl chain and the cyclohexane ring. nist.gov For cyclohexane itself, these vibrations are typically observed around 2854 cm⁻¹ and 2927 cm⁻¹. nist.gov

C-H Bending: Absorption bands in the 1445-1470 cm⁻¹ region are due to the scissoring and bending vibrations of the CH₂ groups. A band around 1375 cm⁻¹ is characteristic of the symmetric bending of a methyl (CH₃) group.

The FTIR spectrum serves as a rapid and reliable method for confirming the presence of the alkane structural features of this compound. thermofisher.comnist.gov

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations, offering a complementary perspective to FTIR. bruker.com When a sample is illuminated with a laser, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a shift in frequency corresponding to the vibrational energy levels of the molecule. bruker.com

The Raman spectrum of this compound would be expected to show strong signals for the non-polar C-C and C-H bonds. Key features, by analogy with cyclohexane, include: stackexchange.com

C-H Stretching: Intense bands in the 2800-3000 cm⁻¹ region, similar to FTIR.

Ring Vibrations: A very strong and characteristic "ring breathing" mode, which involves the symmetric expansion and contraction of the carbon skeleton. For cyclohexane, this appears around 802 cm⁻¹. stackexchange.com

C-C Stretching: Bands corresponding to the stretching of the carbon-carbon single bonds are also prominent in the 800-1200 cm⁻¹ region.

Because the selection rules for Raman are different from those for IR, some vibrations may be strong in Raman and weak or absent in IR, and vice versa. This makes the combination of both techniques particularly powerful for comprehensive vibrational analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate, identify, and quantify components in a mixture. nih.gov While Gas Chromatography (GC) is often the preferred method for volatile, non-polar compounds like this compound, HPLC can be adapted for its analysis, particularly in situations where the compound is part of a complex matrix with non-volatile components. The choice between normal-phase and reversed-phase HPLC depends on the specific separation goals and the nature of other compounds in the sample. mdpi.com

In Normal-Phase HPLC (NP-HPLC) , a polar stationary phase (like silica) is used with a non-polar mobile phase (such as hexane). capes.gov.br For a non-polar analyte like this compound, elution would be relatively fast as it has a low affinity for the polar stationary phase. This mode would be advantageous if this compound needs to be separated from more polar contaminants, which would be strongly retained on the column.

Conversely, Reversed-Phase HPLC (RP-HPLC) is the more common mode and employs a non-polar stationary phase (e.g., C18-modified silica) with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). concawe.eu In this setup, this compound, being non-polar, would be well-retained on the non-polar stationary phase. The retention time can be modulated by adjusting the proportion of the organic solvent in the mobile phase; increasing the organic content would decrease the retention time. nih.gov

The retention of an analyte is often described by the retention factor (k), which measures the degree of retention relative to an unretained compound. researchgate.net For effective separation in RP-HPLC, k values are ideally sought in the range of 2 to 10. researchgate.net

A hypothetical RP-HPLC method for the analysis of a sample containing this compound and other related hydrocarbons could be developed. The conditions would be optimized to achieve adequate separation (resolution) between the analytes.

Hypothetical RP-HPLC Conditions for this compound Analysis:

| Parameter | Condition | Rationale |

| Column | C18-bonded silica (B1680970) (e.g., 250 mm x 4.6 mm, 5 µm particle size) | The non-polar C18 phase provides hydrophobic interactions, leading to the retention of non-polar analytes like this compound. nih.gov |

| Mobile Phase | Acetonitrile/Water (85:15 v/v), isocratic | A high percentage of organic solvent (acetonitrile) is needed to elute the highly non-polar this compound in a reasonable time. nih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns of this dimension. |

| Temperature | 30 °C | To ensure consistent retention times and good peak shape. |

| Detector | Refractive Index (RI) or UV (at low wavelength, e.g., <210 nm) | Since this compound lacks a strong chromophore, a universal RI detector or a UV detector at a very low wavelength would be necessary. |

Under these hypothetical conditions, one could expect retention times that correlate with the hydrophobicity of the analytes.

Hypothetical Retention Data for a Mixture of Cycloalkanes:

| Compound | Hypothetical Retention Time (minutes) |

| Cyclohexane | 4.2 |

| Methylcyclohexane (B89554) | 5.5 |

| This compound | 9.8 |

| Octylcyclohexane | 15.3 |

This table is for illustrative purposes only and does not represent actual experimental data.

Advanced Analytical Techniques for Complex Mixture Analysis

The analysis of this compound in complex matrices, such as petroleum products or environmental samples, often requires more sophisticated analytical techniques to achieve the necessary resolution and identification certainty. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of mass spectrometry. mdpi.com As this compound and its isomers pass through the GC column and are separated, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "chemical fingerprint" that allows for unambiguous identification, even in a complex mixture. researchgate.net This technique is not only qualitative but also highly sensitive and quantitative, making it suitable for trace-level analysis.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers a significantly higher separation power than conventional GC, making it ideal for extremely complex hydrocarbon mixtures like crude oil or diesel fuel. wikipedia.org In GCxGC, the effluent from a primary GC column is subjected to a second, different type of GC column for further separation. wikipedia.org This results in a two-dimensional chromatogram with an ordered structure, where compounds are separated based on two different properties (e.g., boiling point on the first dimension and polarity on the second). oup.com This enhanced separation allows for the resolution of compounds that would co-elute in a one-dimensional GC analysis. nih.gov For instance, cycloalkanes like this compound can be effectively separated from iso-alkanes and aromatic hydrocarbons, which is crucial for detailed hydrocarbon group-type analysis in petroleum samples. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another invaluable tool for the analysis of mixtures, providing detailed structural information. nih.gov While not a separation technique itself, NMR can identify and quantify components within a mixture without the need for chromatographic separation. Specific signals in the ¹H and ¹³C NMR spectra can be assigned to the unique protons and carbons of the this compound molecule. For instance, low-temperature ¹³C NMR has been used to study the conformations of substituted cyclohexanes. capes.gov.br Advanced NMR techniques, including 2D NMR (e.g., COSY, HSQC), can help to resolve overlapping signals in complex mixtures and confirm the connectivity of atoms within the molecule, solidifying its structural assignment. youtube.com

Summary of Advanced Analytical Techniques for this compound:

| Technique | Principle | Application for this compound Analysis |

| GC-MS | Separates compounds by gas chromatography and identifies them by their mass-to-charge ratio and fragmentation pattern. mdpi.com | Unambiguous identification and quantification of this compound in complex matrices like fuels, environmental samples, and reaction mixtures. researchgate.net |

| GCxGC-FID/MS | Provides enhanced separation by using two different GC columns. Creates a structured 2D chromatogram. wikipedia.org | Resolves this compound from co-eluting isomers and different hydrocarbon classes (e.g., alkanes, aromatics) in highly complex samples like petroleum. nih.govnih.gov |

| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. nih.gov | Structural confirmation and quantification of this compound in mixtures without chromatographic separation. Can be used to study conformational isomers. capes.gov.brwikipedia.org |

Computational Chemistry and Theoretical Modeling of Butylcyclohexane

Quantum Chemical Calculations

Quantum chemical methods, such as ab initio and Density Functional Theory (DFT), are employed to provide a detailed electronic description of butylcyclohexane. acs.orgnih.govacs.orgacademie-sciences.frscience.govacs.orgchemscene.comneuroquantology.com These methods are particularly valuable for investigating properties that depend on the electronic structure, such as reaction energies and spectroscopic parameters. acs.orgnih.govacs.orgacademie-sciences.frscience.govacs.orgchemscene.com

Ab Initio and Density Functional Theory (DFT) Methods

Ab initio methods, which are based on first principles without empirical parameters, and DFT methods, which use approximations to the electron density, are widely applied to study this compound. acs.orgnih.govacs.orgresearchgate.netacademie-sciences.frchemscene.com Studies on the thermal decomposition of n-butylcyclohexane, for instance, have utilized ab initio/DFT methods to explore various unimolecular decomposition pathways. acs.orgresearchgate.netnih.gov High-level quantum composite methods like G3B3 have been used to compute accurate reaction energies for these processes. acs.orgresearchgate.netnih.gov DFT calculations, often employing functionals like B3LYP, are also used for geometry optimization and energy calculations of different conformers. conicet.gov.aracademie-sciences.frneuroquantology.com

Geometry Optimization and Energy Differences

Geometry optimization using quantum chemical methods aims to find the lowest energy arrangement of atoms in a molecule, corresponding to stable conformers or transition states. acs.orgresearchgate.net These calculations can determine the relative energies of different conformers of this compound, providing insights into their populations at various temperatures. For example, studies on substituted cyclohexanes, relevant to understanding this compound's behavior, have used ab initio and DFT methods to calculate energy differences between chair and twist-boat conformations. conicet.gov.aracs.org The energy difference between axial and equatorial conformers is a key aspect studied through geometry optimization. conicet.gov.ar

Prediction of Chemical Shifts

Quantum chemical calculations, particularly using methods like Gauge-Including Atomic Orbitals (GIAO) in conjunction with HF or DFT, can predict NMR chemical shifts. acs.orgacademie-sciences.frliverpool.ac.uksikhcom.netmodgraph.co.ukrsc.org These predicted chemical shifts can be compared with experimental NMR data to assist in assigning signals to specific atoms and to validate calculated molecular structures and conformational populations. acs.orgsikhcom.netrsc.org For instance, calculated chemical shifts have been used to assign signals to chair and twist-boat conformers of substituted cyclohexanes. acs.orgsikhcom.net

Molecular Mechanics (MM) and Force Field Calculations

Thermochemical Studies

Computational thermochemistry is crucial for determining thermodynamic properties such as enthalpies of formation, which are essential for understanding the stability and reactivity of this compound. acs.orgscience.govacs.orgnist.govosti.govmdpi.com These studies often involve a combination of quantum chemical calculations and statistical mechanics. acs.orgresearchgate.netnih.govacs.orgscience.govacs.orgosti.govmdpi.com

High-level ab initio methods and composite methods are used to compute accurate reaction energies and enthalpies of formation for this compound and related species, particularly in the context of combustion and decomposition processes. acs.orgresearchgate.netnih.govscience.govosti.govmdpi.com Thermochemical properties calculated using software like THERM, which utilizes group additivity methods, are also employed in developing kinetic models for this compound combustion. osti.govosti.gov

Unimolecular Decomposition Pathways

Computational studies have investigated the unimolecular decomposition pathways of n-butylcyclohexane, particularly in the context of its pyrolysis and combustion. acs.orgresearchgate.netnih.govdrexel.edu Ab initio/DFT methods have been used to explore different C-C bond fission pathways. acs.orgresearchgate.netnih.gov These studies identify the most prominent decomposition routes and calculate the associated reaction energies and rate constants. acs.orgresearchgate.netnih.gov For example, one significant decomposition pathway identified is the scission of the bond between the butyl chain and the cyclohexane (B81311) ring, leading to smaller hydrocarbon radicals. acs.orgresearchgate.netnih.gov Variational transition state theory and master equation simulations, often coupled with quantum chemical calculations, are used to determine temperature- and pressure-dependent rate constants for these decomposition reactions. acs.orgresearchgate.netnih.gov

Reaction Energies and Rate Constants

Computational methods are extensively used to calculate reaction energies and rate constants for various reactions involving this compound. Accurate reaction energies are essential for understanding the thermodynamics of chemical transformations, while rate constants are critical for predicting reaction rates under different conditions. Studies on the pyrolysis of n-butylcyclohexane, for instance, have utilized ab initio and DFT methods to explore unimolecular decomposition pathways involving C-C bond fission. The high-level quantum composite G3B3 method has been employed to compute accurate reaction energies for these pathways. acs.org Variational transition state theory (VTST) and Rice-Ramsperger-Kassel-Marcus/Master Equation simulations are then used to determine temperature- and pressure-dependent rate constants for these reactions. acs.org

Theoretical investigations of hydrogen abstraction reactions involving alkylated cycloalkanes, including comparisons to n-butylcyclohexane, have also been conducted using methods like multistructural canonical variational transition state theory (MS-VTST) combined with the multidimensional tunneling method to calculate rate constants over a wide temperature range. acs.org These studies highlight the significance of relative and absolute rate constants of hydrogen abstraction reactions in fuel pyrolysis and combustion models. acs.org

Kinetic Modeling and Mechanism Development

Detailed chemical kinetic modeling is crucial for describing the complex oxidation and combustion chemistry of this compound, which is a significant component in surrogate fuels for jet and diesel fuels. x-mol.netresearchgate.net

Development of Detailed Chemical Kinetic Mechanisms

Developing detailed chemical kinetic mechanisms for n-butylcyclohexane involves proposing a comprehensive set of species and reactions that describe its chemistry across a wide range of temperatures. One such detailed kinetic model consists of 1802 species and 7246 reactions to describe the low to high temperature chemistry of n-butylcyclohexane. x-mol.netresearchgate.net These mechanisms are built upon established base chemistries and incorporate sub-mechanisms for relevant fuel components and reaction classes. osti.gov The development often involves adopting or adapting rate constants from theoretical calculations and experimental data for analogous reactions in similar hydrocarbons like methylcyclohexane (B89554) and cyclohexane. osti.gov For instance, fuel decomposition rates computed by ab initio calculations have been adopted in mechanism development. osti.gov

Prediction of Ignition Delay Times

A key application of kinetic modeling is the prediction of ignition delay times (IDTs) for this compound-air mixtures under various conditions of temperature, pressure, and equivalence ratio. These predictions are compared against experimental data obtained from shock tubes and rapid compression machines to validate and improve the kinetic models. researchgate.netosti.govosti.govtandfonline.com Studies have investigated the autoignition behavior of n-butylcyclohexane over a wide range of temperatures (630–1420 K), pressures (10, 30, and 50 bar), and equivalence ratios (0.3, 0.5, 1.0, and 2.0). researchgate.netosti.govosti.gov The models aim to accurately simulate the observed ignition delay times, including the negative temperature coefficient (NTC) behavior seen at low temperatures. osti.govosti.govtandfonline.com Discrepancies between simulated and experimental IDTs are used to identify areas for mechanism refinement, often involving updates to specific reaction rate constants, such as RO2 isomerization rates based on ab initio calculations. osti.gov

Modeling of Species Concentrations and Reaction Histories

Kinetic models are also used to simulate the concentrations of various species and track reaction pathways throughout the oxidation or pyrolysis of this compound. These simulations provide insights into the dominant reaction channels and the formation and consumption of intermediate and final products. Experimental data on species concentrations from flow reactors and jet-stirred reactors are used to validate the models. x-mol.netresearchgate.netosti.gov Reaction flux analyses and sensitivity analyses are performed to understand the key reactions influencing fuel reactivity and product distribution under different conditions. x-mol.netresearchgate.net For example, analysis of thermal cracking of n-butylcyclohexane at high pressure has shown that the breaking of the side alkyl chain reactions prevails over dehydrogenation and ring opening at certain conditions, leading to the formation of alkanes and cycloalkanes. epa.gov Modeling can predict changes in decomposition chemistry, such as increased production of cyclic alkyl radicals. acs.org

Oxidation Characteristics and Combustion Research

This compound is a significant component in transportation fuels, including jet fuels and diesel, making the study of its oxidation and combustion characteristics crucial for the development of advanced engine technologies and fuel surrogates. osti.govresearchgate.net Its combustion properties are distinct, exhibiting low-temperature behavior that falls between that of n-alkanes and olefins. osti.gov

The autoignition properties of n-butylcyclohexane have been the subject of extensive experimental and modeling studies to understand its behavior under conditions relevant to internal combustion engines. osti.gov As a cycloalkane, its combustion characteristics are unique. It demonstrates more low-temperature chemistry than olefins but less than n-alkanes, which subtly influences the ignition properties of fuels where it is a component. osti.gov

Experimental investigations in shock tubes and rapid compression machines have been conducted over a broad range of conditions. For instance, studies have covered temperatures from 630 K to 1420 K, pressures of 10, 30, and 50 atm, and equivalence ratios from 0.3 to 2.0 in an 'air' mixture. osti.gov These studies are essential for validating detailed chemical kinetic models that aim to simulate its ignition at both low and high temperatures under elevated pressures. osti.govresearchgate.net Research has found that n-butylcyclohexane exhibits significant low-temperature reactivity, which is a key characteristic of its autoignition behavior. researchgate.netresearchgate.net

Ignition delay time (IDT) is a critical parameter in characterizing fuel reactivity. For n-butylcyclohexane, IDTs have been measured across low, intermediate, and high-temperature regimes, revealing complex reactivity patterns. osti.govresearchgate.net Experiments combining rapid compression machines (RCM) and shock tubes (ST) have provided a wide-ranging dataset for pressures between 10 and 50 atm and temperatures from 612 K to 1420 K. osti.govresearchgate.net

A distinct feature of n-butylcyclohexane's combustion is its negative temperature coefficient (NTC) behavior, which is observed in the low-temperature regime (approximately 670 K to 825 K). osti.govresearchgate.net In this region, the global reaction rate decreases as the temperature increases. This phenomenon is characteristic of larger alkanes and cycloalkanes and is a crucial aspect of low-temperature combustion chemistry. At higher temperatures (above ~800-1200 K), the reactivity increases with temperature as expected. researchgate.net The measured ignition delay times are fundamental for the development and refinement of chemical kinetic models that can accurately predict combustion phenomena. osti.govresearchgate.net

Table 1: Experimental Conditions for n-Butylcyclohexane Ignition Delay Time Studies This table is interactive. You can sort and filter the data.

| Temperature Range (K) | Pressure (atm) | Equivalence Ratios (Φ) | Experimental Apparatus |

|---|---|---|---|

| 630–1420 | 10, 30, 50 | 0.3, 0.5, 1.0, 2.0 | Shock Tube & Rapid Compression Machine |

| 612–1374 | 10, 15, 20 | 0.5, 1.0, 1.5 | Shock Tube & Rapid Compression Machine |

| 600–820 | 8 | 0.38 | Flow Reactor |

| 1280-1480 | 1.5, 3.0 | 0.5, 1.0 | Shock Tube |

Laminar flame speed is another fundamental property that characterizes the reactivity and transport properties of a combustible mixture. stanford.edu It represents the speed at which a laminar flame front propagates through a stationary mixture of unburned reactants. wikipedia.org For n-butylcyclohexane, flame speeds have been measured at an initial pressure of 1 atm and a temperature of 353 K across a range of equivalence ratios. osti.gov These experimental data serve as a crucial validation target for combustion chemistry models. The flame speed is influenced by the fuel's chemical structure and its reaction pathways, particularly the formation of intermediate species that affect the flame propagation. epa.gov

Studies comparing alkylcyclohexanes to their alkylbenzene counterparts have shown that the alkylcyclohexanes are generally more reactive at lower temperatures. researchgate.net For instance, while ethylbenzene (B125841) only begins to react above 750 K, compounds like n-butylcyclohexane show reactivity from as low as 550 K. researchgate.net This increased low-temperature reactivity is attributed to the chemistry of the alkyl side chain. The presence of the butyl chain provides more sites for hydrogen abstraction, leading to a more complex network of low-temperature reactions and a more pronounced NTC behavior compared to cyclohexane or methylcyclohexane. osti.govresearchgate.net

Hydrogen atom abstraction, or hydrogen atom transfer (HAT), is a fundamental class of chemical reactions where a free radical removes a hydrogen atom from a substrate. wikipedia.org In the combustion of this compound, HAT reactions are the primary initiation steps for fuel consumption, especially at lower temperatures. researchgate.net Radicals such as the hydroxyl radical (OH) attack the this compound molecule, abstracting a hydrogen atom from either the cyclohexane ring or the butyl side chain. researchgate.net

Kinetic studies using computational methods have been performed to analyze the reaction mechanisms and rate constants for these abstraction reactions over a wide temperature range (500-2000 K). The location of the hydrogen abstraction (i.e., from which carbon atom it is removed) is critical as it determines the structure of the initial fuel radical. At low-temperature conditions, a significant portion of the fuel is consumed to form alkyl chain radicals through H-abstraction reactions. researchgate.net These initial radicals then undergo further reactions that dictate the subsequent combustion pathways. researchgate.net

Following the initial hydrogen abstraction from the this compound molecule, the resulting fuel radicals undergo a series of decomposition and isomerization reactions. researchgate.net A significant pathway in the decomposition of these radicals is the formation of cyclic olefins. researchgate.net For instance, a cyclohexyl radical (formed by H-abstraction from the ring) can undergo ring-opening to form a linear alkenyl radical, such as the hex-5-en-1-yl radical. researchgate.net This linear radical can then either isomerize or dissociate into smaller species. researchgate.net

Catalytic Reactions and Catalysis

The catalytic reactions involving this compound are diverse, encompassing processes that are crucial for both industrial synthesis and advanced research in chemical kinetics and mechanism elucidation.

This compound and its isomers are significant substrates in a variety of catalytic processes. One of the primary applications is in catalytic dehydrogenation to produce butylbenzene (B1677000) and related aromatic compounds, which are valuable intermediates in the chemical industry. Conversely, the catalytic hydrogenation of butylbenzenes is a key process for producing high-purity this compound, often utilized as a high-energy density fuel.

The compound also serves as a model substrate in fundamental studies of reaction mechanisms. For instance, the study of the heterogeneous catalytic hydrogenolysis of cis- and trans-tert-butylcyclohexene epoxides on palladium/carbon (Pd/C) catalysts provides insight into the stereochemistry of epoxide ring-opening reactions. These studies, using the conformationally rigid tert-butylcyclohexane (B1196954) framework, have shown that hydrogenolysis preferentially forms the axial alcohol, indicating that the epoxide ring approaches the catalyst from the less sterically hindered side.

Furthermore, this compound undergoes oxidation in the presence of various catalysts to yield products like cyclohexanone (B45756) and other oxygenated derivatives. The study of such oxidation reactions, often employing organometallic complexes, helps in understanding the selective activation of C-H bonds in alkanes, a long-standing challenge in chemistry.

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers a powerful tool for the selective transformation of organic molecules, including alkanes like this compound. youtube.comyoutube.com In these systems, soluble organometallic complexes are often employed as catalysts. youtube.com The key advantage of homogeneous catalysis lies in the high selectivity that can be achieved by tuning the electronic and steric properties of the catalyst through ligand modification. youtube.com

For alkanes, homogeneous catalysts can facilitate a range of reactions, such as oxidation and C-H functionalization. youtube.com While specific industrial-scale homogeneous catalytic processes for this compound are not widely documented, the principles are well-established through studies on similar hydrocarbons. These reactions typically proceed via a catalytic cycle involving the activation of the alkane C-H bond by the metal center. youtube.com

Challenges in homogeneous catalysis include the separation of the catalyst from the product and the thermal stability of the catalysts. youtube.com However, the high degree of control over the reaction, including stereoselectivity, makes it a valuable method in fine chemical synthesis. youtube.com

Microfluidic systems, or "lab-on-a-chip" technology, have emerged as a powerful platform for high-throughput screening and optimization of catalytic reactions. rsc.orgelveflow.com These systems offer numerous advantages, including the use of minute quantities of reagents, rapid heat and mass transfer, and the ability to safely handle highly reactive intermediates. elveflow.comarxiv.org

While specific studies detailing the use of this compound in microfluidic catalyst discovery are not prominent in the literature, the technology is broadly applicable to the types of reactions this compound undergoes, such as photochemical C-H functionalization. nih.govufluidix.com Droplet-based microfluidics, for example, allows for the rapid generation and analysis of thousands of discrete, nanoliter-scale reactions under various conditions (e.g., different catalysts, solvents, and temperatures). nih.govufluidix.com This enables the rapid discovery of optimal conditions for a desired transformation. arxiv.org

The integration of online analytical techniques, such as mass spectrometry, with microfluidic reactors provides real-time data on reaction outcomes, significantly accelerating the catalyst discovery and optimization process. nih.gov This approach is particularly well-suited for exploring the vast parameter space of reactions like the directed C-H functionalization of complex alkanes.

Directed C-H functionalization is a transformative strategy in organic synthesis that allows for the selective reaction at a specific C-H bond within a molecule, overriding the inherent reactivity patterns. This is typically achieved by using a directing group that coordinates to a metal catalyst and positions it in proximity to the target C-H bond.

While examples specifically detailing the directed C-H functionalization of n-butylcyclohexane are limited, extensive research has been conducted on its isomer, tert-butylcyclohexane. The bulky tert-butyl group provides a strong steric bias, making it an excellent model substrate for studying the regioselectivity and stereoselectivity of C-H functionalization reactions.

In one approach, dirhodium catalysts have been developed that can functionalize C-H bonds without the need for a directing group. These catalysts are encased in a three-dimensional scaffold that acts like a lock and key, allowing only specific C-H bonds to approach the catalytic center. This method has been successfully applied to tert-butylcyclohexane, demonstrating the potential for highly selective C-H functionalization in simple alkanes.

The table below summarizes representative research findings on the C-H functionalization of tert-butylcyclohexane.

| Catalyst Type | Substrate | Key Finding |

| Dirhodium Catalyst | tert-Butylcyclohexane | Bypasses the need for a directing group, enabling unprecedented reactions under simple conditions. |

| Rhodium(II) Catalyst | tert-Butylcyclohexane | Achieves highly regioselective functionalization of the C3 equatorial C-H bond. |

Photoreactivity

The photoreactivity of this compound primarily involves reactions initiated by the absorption of light, often in the presence of a photocatalyst. These reactions can lead to the selective functionalization of the alkane under mild conditions.

The photo-oxidation of alkanes, including this compound, to produce valuable oxygenated products like ketones and alcohols is an area of significant research interest. A particularly effective method involves the use of polyoxometalates, such as decatungstate anions (W₁₀O₃₂⁴⁻), as photocatalysts. psu.edursc.org

The reaction mechanism proceeds via a hydrogen atom transfer (HAT) process. rsc.orgnih.gov Upon irradiation with UV light, the decatungstate catalyst becomes excited and abstracts a hydrogen atom from the this compound molecule, generating an alkyl radical. psu.edu This radical can then react with molecular oxygen to form a hydroperoxide. Subsequent decomposition of the hydroperoxide, which can be facilitated by the reaction conditions or a secondary treatment, leads to the formation of cyclohexanone and cyclohexanol (B46403) derivatives. rsc.org

The general reaction scheme for the decatungstate-photocatalyzed oxidation of an alkane (R-H) is as follows:

Photoexcitation: W₁₀O₃₂⁴⁻ + hν → [W₁₀O₃₂⁴⁻]*

Hydrogen Atom Transfer: [W₁₀O₃₂⁴⁻]* + R-H → [HW₁₀O₃₂⁴⁻] + R•

Reaction with Oxygen: R• + O₂ → ROO•

Formation of Hydroperoxide: ROO• + R-H → ROOH + R•

Catalyst Regeneration: The reduced catalyst is re-oxidized by oxygen, often forming peroxide species in the process. psu.edu

This photocatalytic method offers a green and selective route for the oxidation of alkanes under mild temperature and pressure conditions. rsc.org

The table below outlines the key steps in the photo-oxidation of an alkane to a ketone.

| Step | Description |

| Photoexcitation | The decatungstate photocatalyst absorbs a photon, moving to an excited state. |

| Hydrogen Abstraction | The excited catalyst abstracts a hydrogen atom from the alkane, forming an alkyl radical. |

| Peroxidation | The alkyl radical reacts with molecular oxygen to form a peroxyl radical. |

| Product Formation | The peroxyl radical can abstract another hydrogen to form a hydroperoxide, which then decomposes to the corresponding ketone and alcohol. |

Thermodynamic and Thermophysical Data

Elucidation of Alkylation Pathways for this compound Synthesis

Alkylation is a fundamental process for introducing alkyl chains onto a molecular framework. In the context of this compound synthesis, this typically involves either the alkylation of cyclohexane (B81311) or, more commonly, the alkylation of benzene (B151609) followed by hydrogenation.

Direct alkylation of saturated hydrocarbons like cyclohexane with alkyl halides is generally less straightforward than the alkylation of activated systems such as aromatic rings. While Friedel-Crafts alkylation is a well-established method for functionalizing aromatic compounds using alkyl halides and a Lewis acid catalyst, its direct application to cyclohexane is not commonly detailed in standard synthetic routes to this compound in the provided search results. Friedel-Crafts alkylation proceeds via the generation of a carbocation intermediate from the alkyl halide, which then acts as an electrophile to attack the electron-rich aromatic ring. nih.govuni.lu Cyclohexane, lacking the delocalized pi system of aromatic rings, is less susceptible to such electrophilic attack.

Alternative mechanisms, such as radical pathways, could potentially be involved in the functionalization of cyclohexane. One search result mentions this compound reacting with n-butylbenzene via a free-radical mechanism, indicating the relevance of radical chemistry to this class of compounds. fishersci.se However, specific mechanistic details and catalytic systems for the direct alkylation of cyclohexane with butyl halides to synthesize this compound via a radical or other pathway were not extensively described in the provided search results.

A more widely documented route to this compound, particularly tert-butylcyclohexane (B1196954), involves the alkylation of benzene with isobutylene (B52900) followed by catalytic hydrogenation of the resulting tert-butylbenzene (B1681246). thegoodscentscompany.comfishersci.fiwikipedia.orgnih.gov This two-step process is a significant method for synthesizing branched this compound isomers.

The alkylation step is typically carried out via electrophilic aromatic substitution, analogous to the Friedel-Crafts reaction. Benzene reacts with isobutylene in the presence of an acid catalyst, commonly concentrated sulfuric acid (91-96% w/w). thegoodscentscompany.comfishersci.fiwikipedia.orgnih.gov The reaction proceeds through the formation of a stable tert-butyl carbocation intermediate from isobutylene under acidic conditions. This carbocation then attacks the benzene ring, leading to the formation of tert-butylbenzene. nih.govuni.luthegoodscentscompany.comamericanelements.com

Key parameters influencing the alkylation of benzene with isobutylene include temperature and the molar ratio of reactants. Maintaining the temperature between 40-60°C helps balance reaction kinetics and minimize side product formation. thegoodscentscompany.com Using an excess of benzene, such as a 4:1 benzene-to-isobutylene molar ratio, is crucial to minimize polyalkylation, thereby maximizing the yield of the monoalkylated product, tert-butylbenzene, typically achieving yields of 65-70%. thegoodscentscompany.com

Following the alkylation, the aromatic ring of tert-butylbenzene is saturated through catalytic hydrogenation to yield tert-butylcyclohexane. This reaction typically employs a nickel-kieselguhr catalyst. thegoodscentscompany.comfishersci.fiwikipedia.org

Catalyst optimization is critical for the efficient and selective hydrogenation of butylbenzene (B1677000) derivatives to the corresponding butylcyclohexanes. Various catalytic systems have been investigated for this transformation.

For the hydrogenation of tert-butylbenzene to tert-butylcyclohexane, nickel-kieselguhr catalysts are effective under specific conditions. thegoodscentscompany.comfishersci.fiwikipedia.org Typical reaction conditions include temperatures ranging from 150-200°C, a hydrogen pressure of 20-30 bar, and a reaction time of 2-4 hours. thegoodscentscompany.com

For the hydrogenation of n-butylbenzene to n-butylcyclohexane, milder conditions can be employed using palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalysts. These reactions are typically carried out at temperatures of 80-100°C and hydrogen pressures of 10-15 bar in solvents such as ethanol (B145695) or cyclohexane. thegoodscentscompany.com

Further research into catalyst systems has shown that modifying supported palladium catalysts can enhance their performance in the hydrogenation of branched aromatic substrates like sec-butylbenzene (B1681704). Acid-modified Pd/Al₂O₃ catalysts, using additives such as sulfuric acid (H₂SO₄) or tungstic acid (H₂WO₄), have demonstrated significantly increased activity and high selectivity (over 99%) for the hydrogenation of sec-butylbenzene to sec-butylcyclohexane (B1581254). sigmaaldrich.com The enhanced activity of these acid-modified catalysts is attributed to stronger adsorption of the substrate and increased residence time of the adsorbed molecule on electron-deficient metal sites. sigmaaldrich.com

Studies comparing different catalysts, such as Nickel-Kieselguhr and Raney Nickel, for the hydrogenation of hydrocarbons including butylbenzene to this compound, indicate that the choice of catalyst plays a more significant role in reaction efficiency than temperature control alone. fishersci.nl

The following table summarizes typical conditions for the hydrogenation of butylbenzene isomers:

| Substrate | Catalyst | Temperature (°C) | Pressure (bar H₂) | Time (hours) | References |

| tert-Butylbenzene | Nickel-Kieselguhr | 150-200 | 20-30 | 2-4 | thegoodscentscompany.comfishersci.fiwikipedia.org |

| n-Butylbenzene | Pd/C or PtO₂ | 80-100 | 10-15 | - | thegoodscentscompany.com |

| sec-Butylbenzene | Acid-modified Pd/Al₂O₃ | 90 | 20 | - | sigmaaldrich.com |

Alkylation of Benzene with Isobutylene and Subsequent Hydrogenation to this compound

Investigations into Other Synthetic Routes and Reaction Conditions

Beyond the primary alkylation-hydrogenation route, investigations into other synthetic pathways and reaction conditions contribute to the broader understanding of this compound chemistry, particularly concerning its derivatives.

One example found in the search results involves the synthesis of a this compound derivative, 1,1′-bis(4-hydroxybenzene)-4-tert-butylcyclohexane (Bt-BPZ), through interfacial polycondensation. nih.gov This highlights how the this compound framework can be incorporated into larger, more complex molecules through various coupling and polymerization techniques. While not a direct synthesis of this compound itself, such routes are relevant to the broader scope of this compound-related chemistry.

Esterification and transesterification reactions are significant for synthesizing this compound derivatives, particularly those incorporating ester functionalities. These reactions involve the formation or exchange of ester groups and are widely used in organic synthesis. nih.govaldlab.comfishersci.cabenchchem.combldpharm.com

A specific example is the synthesis of Methyl 4-tert-butylcyclohexane-1-carboxylate. This derivative can be synthesized by the esterification of 4-tert-butylcyclohexane-1-carboxylic acid with methanol. The reaction is typically catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure high conversion to the ester product. wikipedia.org

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is also applicable to this compound derivatives. This reaction can be catalyzed by both acids and bases. bldpharm.com Acid-catalyzed transesterification often involves protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the incoming alcohol. benchchem.combldpharm.com Base-catalyzed transesterification involves the deprotonation of the alcohol to form a more potent nucleophilic alkoxide ion, which then attacks the ester carbonyl. nih.govbenchchem.combldpharm.com

Various catalysts have been explored for transesterification reactions that could be relevant to this compound derivatives. These include acidic ion exchange resins like Amberlyst-15, which has been used in the transesterification of β-keto esters. fishersci.ca Base catalysts, such as alkoxides, are also effective. nih.govbldpharm.com